An In-Depth Technical Guide to the Properties of Iretol (2,4,6-Trihydroxyanisole)
An In-Depth Technical Guide to the Properties of Iretol (2,4,6-Trihydroxyanisole)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iretol, scientifically known as 2,4,6-trihydroxyanisole, is a phenolic compound that has garnered interest within the scientific community due to its structural similarity to other biologically active polyphenols. As a degradation product of a glucoside from Iris jorentina and an intermediate in the synthesis of natural isoflavones, its potential pharmacological properties are a subject of ongoing investigation. This technical guide provides a comprehensive overview of the known and inferred properties of Iretol, including its physicochemical characteristics, potential biological activities, and relevant experimental methodologies. While direct quantitative data for Iretol is limited, this guide draws upon data from structurally related compounds to provide a predictive framework for its potential applications in research and drug development.
Chemical and Physical Properties
Iretol is a substituted anisole with three hydroxyl groups on the benzene ring, contributing to its polar nature. A summary of its known and predicted physicochemical properties is presented in Table 1.
| Property | Value | Source/Reference |
| IUPAC Name | 2-methoxybenzene-1,3,5-triol | PubChem |
| Synonyms | Iretol, 2,4,6-Trihydroxyanisole | MedchemExpress[1] |
| CAS Number | 487-71-8 | GlpBio[2] |
| Molecular Formula | C₇H₈O₄ | GlpBio[2] |
| Molecular Weight | 156.14 g/mol | MedchemExpress[1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in DMSO (62.5 mg/mL) | GlpBio[2] |
| pKa | Not available | - |
Table 1: Physicochemical Properties of Iretol (2,4,6-Trihydroxyanisole)
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons and signals for the aromatic protons, with chemical shifts influenced by the hydroxyl groups.
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¹³C NMR: The carbon NMR spectrum would display signals for the methoxy carbon, the aromatic carbons bearing hydroxyl and methoxy groups, and the unsubstituted aromatic carbons.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to its molecular weight.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic broad absorption bands for the hydroxyl groups (O-H stretching) and peaks corresponding to C-O and aromatic C-H and C=C bonds.
Biological Activities and Potential Therapeutic Applications
Direct experimental evidence for the biological activities of Iretol is limited. However, its structural similarity to other polyphenolic compounds, particularly those with a 2,4,6-trihydroxyphenyl moiety, suggests it may possess antioxidant, anti-inflammatory, and enzyme inhibitory properties.
Antioxidant Activity
Polyphenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The three hydroxyl groups on the aromatic ring of Iretol suggest it could be an effective antioxidant. Structurally related compounds have demonstrated significant antioxidant potential (Table 2).
| Compound | Assay | IC₅₀ Value | Reference |
| Olivetol | DPPH radical scavenging | 17.77 µg/mL | ResearchGate[3] |
| Olivetol | ABTS radical scavenging | 1.94 µg/mL | ResearchGate[3] |
Table 2: Antioxidant Activity of a Structurally Related Compound
Anti-inflammatory Activity
The anti-inflammatory potential of polyphenols is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). Compounds with a 2,4,6-trihydroxyacetophenone scaffold have shown inhibitory activity against these enzymes (Table 3).
| Compound | Enzyme | IC₅₀ Value | Reference |
| 2,4,6-trihydroxy-3-geranyl-acetophenone | Soybean 15-Lipoxygenase | 20 µM | MDPI[3] |
| Analog of tHGA (Compound 3e) | Soybean 15-Lipoxygenase | 10.31 µM | MDPI[3] |
Table 3: Anti-inflammatory Enzyme Inhibition by Structurally Related Compounds
Enzyme Inhibition
Beyond inflammatory enzymes, the 2,4,6-trihydroxyphenyl motif is present in inhibitors of other enzymes, such as tyrosinase, which is involved in melanin synthesis.
| Compound | Enzyme | IC₅₀ Value | Ki Value | Inhibition Type | Reference |
| 2',4',6'-trihydroxychalcone | Tyrosinase | High inhibitory effect | - | - | PubMed[4] |
| 2,2',4,4',6'-pentahydroxychalcone | Tyrosinase | 1 µM | 3.1 µM | Competitive | PubMed[4] |
Table 4: Tyrosinase Inhibition by Structurally Related Chalcones
Potential Signaling Pathways
While no signaling pathways have been directly elucidated for Iretol, based on the activities of similar polyphenolic compounds, it is plausible that Iretol could modulate key inflammatory signaling cascades such as the NF-κB and MAPK pathways. These pathways are critical in regulating the expression of pro-inflammatory cytokines and enzymes.
Caption: Potential inhibitory effects of Iretol on NF-κB and MAPK signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to characterize the biological activities of Iretol.
Antioxidant Activity Assays
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
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A 0.1 mM solution of DPPH in methanol is prepared.
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Various concentrations of Iretol are prepared in methanol.
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In a test tube, 2 mL of the Iretol solution is mixed with 2 mL of the DPPH solution.
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The mixture is incubated in the dark at room temperature for 30 minutes.
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The absorbance of the solution is measured at 517 nm using a spectrophotometer.
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A control is prepared using 2 mL of methanol instead of the Iretol solution.
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The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100
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The IC₅₀ value (the concentration of Iretol required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration of Iretol.
Protocol:
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The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution and keeping the mixture in the dark at room temperature for 12-16 hours.
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The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
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1 mL of the diluted ABTS•+ solution is mixed with 10 µL of various concentrations of Iretol.
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The mixture is incubated at room temperature for 6 minutes.
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The absorbance is measured at 734 nm.
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The percentage of scavenging activity and the IC₅₀ value are calculated as described for the DPPH assay.
Anti-inflammatory Activity Assays
Caption: Workflow for the lipoxygenase inhibition assay.
Protocol:
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A solution of soybean lipoxygenase (e.g., 100 U/mL) is prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
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Various concentrations of Iretol are prepared.
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In a cuvette, the enzyme solution is pre-incubated with the Iretol solution at 25°C for 10 minutes.
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The reaction is initiated by adding the substrate, linoleic acid (final concentration, e.g., 0.1 mM).
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The formation of the conjugated diene is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
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A control reaction is performed without the inhibitor.
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The percentage of inhibition is calculated, and the IC₅₀ value is determined.
Protocol:
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A commercially available COX inhibitor screening assay kit is typically used.
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The assay measures the peroxidase component of COX activity.
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The reaction involves the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by PGG₂, which is produced from arachidonic acid by the cyclooxygenase activity of COX.
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Iretol at various concentrations is incubated with the COX-1 or COX-2 enzyme.
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The reaction is initiated by adding arachidonic acid.
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The absorbance of the oxidized TMPD is measured at a specific wavelength (e.g., 590 nm).
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The percentage of inhibition and IC₅₀ values are determined.
Synthesis
While a specific, detailed protocol for the synthesis of Iretol was not found in the initial searches, a plausible synthetic route can be inferred from standard organic chemistry principles, likely involving the methylation of a protected phloroglucinol derivative.
Caption: A plausible synthetic pathway for Iretol.
Conclusion and Future Directions
Iretol (2,4,6-trihydroxyanisole) is a polyphenolic compound with significant potential for biological activity, inferred from its structural similarity to known antioxidant, anti-inflammatory, and enzyme-inhibiting molecules. This guide has summarized the available physicochemical data and provided a predictive overview of its potential pharmacological properties. The detailed experimental protocols presented herein offer a roadmap for the systematic evaluation of Iretol's efficacy.
Future research should focus on the following areas:
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Quantitative Biological Evaluation: Conducting the described assays to determine the IC₅₀ values of Iretol for various antioxidant, anti-inflammatory, and enzyme inhibitory activities.
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Mechanism of Action Studies: Investigating the effects of Iretol on key signaling pathways, such as NF-κB and MAPK, to elucidate its molecular mechanisms.
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Synthesis and Characterization: Developing and optimizing a synthetic route for Iretol and performing comprehensive spectroscopic analysis to confirm its structure.
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In Vivo Studies: Evaluating the therapeutic potential of Iretol in animal models of diseases where oxidative stress and inflammation play a role.
A thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of Iretol and its derivatives for the development of novel pharmaceuticals.
